molecular formula C6H14ClNO2S B3068235 (R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride CAS No. 336182-07-1

(R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride

Cat. No.: B3068235
CAS No.: 336182-07-1
M. Wt: 199.7 g/mol
InChI Key: DNNAMZKRVSJSSF-JEDNCBNOSA-N
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Description

®-3-Amino-5-(methylthio)pentanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a methylthio group, and a hydrochloride salt form

Scientific Research Applications

Cytoprotective Properties

(R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride has been studied for its cytoprotective properties. In particular, research has indicated that the R-enantiomer of dithiolane, a structural component related to this compound, is associated with cytoprotective efficacy. Compounds based on the condensation of amino acids with the carboxylic acid moiety of lipoic acid, which shares structural similarities with this compound, have shown significant cytoprotective efficacy in cardiac ischemia-reperfusion animal models (Kates et al., 2014).

Antioxidant Properties and Therapeutic Potential

The compound's relation to lipoic acid, known for its antioxidant properties, suggests potential benefits in various therapeutic areas. Lipoic acid and its derivatives, including those structurally related to this compound, have been recognized for their multifunctional antioxidant properties. These properties have led to research exploring the potential of these compounds in treating conditions such as diabetes, cardiovascular diseases, neurodegenerative disorders, and other health issues where oxidative stress plays a role (Gorąca et al., 2011).

Synthesis and Structural Analysis

The synthesis of structurally related compounds has been a significant area of research, focusing on the creation of various derivatives and the analysis of their structures. Studies have detailed the synthesis processes and structural characterizations of these compounds, contributing to the understanding of their potential applications in medicinal chemistry and other fields (Lin Yuan, 2006).

Role in Enzyme Function and Microbial Pathogens

This compound's connection to lipoic acid suggests its involvement in enzyme function and its potential role in microbial pathogens. Lipoic acid is known for its role in enzyme cofactors required for intermediate metabolism in free-living cells. Its involvement in the metabolic pathways of microbial pathogens highlights its potential importance in understanding disease mechanisms and developing therapeutic strategies (Spalding & Prigge, 2010).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-5-(methylthio)pentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as ®-3-Amino-5-(methylthio)pentanoic acid.

    Protection of Functional Groups: Protecting groups may be used to shield reactive sites during intermediate steps.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amino acid to its hydrochloride salt form by reacting it with hydrochloric acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated derivatives.

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the study of chiral catalysts and asymmetric synthesis.

Biology:

  • Investigated for its role in enzyme-substrate interactions.
  • Studied for its potential as a biochemical probe.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its effects on biological pathways and disease models.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-Amino-5-(methylthio)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate, inhibitor, or modulator, influencing various biochemical pathways. The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

    (S)-3-Amino-5-(methylthio)pentanoic acid hydrochloride: The enantiomer of the compound, differing in its chiral configuration.

    Methionine: A naturally occurring amino acid with a similar structure but lacking the hydrochloride salt form.

    Cysteine: Another sulfur-containing amino acid with distinct chemical properties.

Uniqueness: ®-3-Amino-5-(methylthio)pentanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a methylthio group. This combination of features makes it valuable for studying chiral interactions and developing chiral drugs.

Properties

IUPAC Name

(3R)-3-amino-5-methylsulfanylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10-3-2-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNAMZKRVSJSSF-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336182-07-1
Record name Pentanoic acid, 3-amino-5-(methylthio)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336182-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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